4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Vue d'ensemble

Description

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (4-CMDF) is a novel anti-inflammatory drug developed by the pharmaceutical company Novartis. It is a member of the class of drugs known as Phosphodiesterase-4 (PDE-4) inhibitors, which are used to treat a variety of inflammatory conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). 4-CMDF is an orally active compound that has been shown to have a broad range of anti-inflammatory activities. In particular, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as to inhibit the production of nitric oxide (NO) and other inflammatory mediators.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

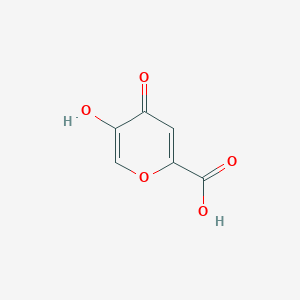

- A new route for synthesizing Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, has been developed using copper-catalyzed hydroxylation. This process starts from 4-hydroxy-3-iodobenzoic acid and achieves an 80% overall yield for Roflumilast (Feng Ni & Jian-qi Li, 2012).

- Another study identified the structural degradation products of Roflumilast under various conditions using high-resolution mass spectrometry and density functional theory calculations. This analysis is crucial for understanding the stability and long-term viability of the compound (S. K. Paul & U. Dash, 2015).

- A convenient method for the synthesis of Roflumilast has been developed. This method features steps like O-alkylation, oxidation, and N-acylation, demonstrating a practical approach for large-scale production (Yan Lin et al., 2013).

Pharmacological Studies

- Roflumilast has been identified as a potential first-in-class PDE4 inhibitor for chronic obstructive pulmonary disease (COPD) therapy. Its selectivity for PDE4 subtypes A-D and high subnanomolar potency suggest a broad therapeutic approach for COPD (A. Hatzelmann et al., 2010).

- The novel PDE4 inhibitor CHF6001 was compared with Roflumilast, revealing that CHF6001 is more potent in inhibiting PDE4 activity, suggesting the evolution and improvement of PDE4 inhibitors over time (Nadia Moretto et al., 2015).

- Roflumilast's in vivo efficacy in airway disease models, like asthma and COPD, has been demonstrated. It showcases potential as a novel drug for treating these conditions due to its bronchodilator and anti-inflammatory properties (D. Bundschuh et al., 2001).

Therapeutic Applications

- Roflumilast's effects on hypoxia- and monocrotaline-induced pulmonary hypertension in rats highlight its significance in pulmonary health. It attenuates pulmonary vascular remodeling and hypertension, demonstrating its potential in treating conditions associated with pulmonary inflammation (M. Izikki et al., 2009).

- Roflumilast has been shown to protect mice against collagen-induced arthritis, suggesting its potential beyond respiratory conditions. This indicates its possible applications in treating rheumatoid arthritis and other inflammatory diseases (J. Barsig et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast, also known as Roflumilast Impurity A, is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast Impurity A inhibits PDE4, which metabolizes or breaks down cyclic AMP . By inhibiting PDE4, it changes the way cyclic AMP is metabolized, thereby altering how inflammatory cells and skin cells interpret the levels of cyclic AMP . This alteration can influence whether these cells ramp up or reduce the amount of inflammation .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast Impurity A affects the cAMP signaling pathway . When cAMP signaling is altered with a PDE4 inhibitor like Roflumilast Impurity A, it reduces the amount of inflammatory signaling in inflammatory cells located within the skin of patients with conditions like psoriasis or atopic dermatitis . Over time, this leads to changes in the signs and symptoms of the disease .

Pharmacokinetics

Studies on roflumilast, a related compound, show that it has a bioavailability of 15% after topical administration . The plasma concentration-time curve is flat, with a peak-to-trough ratio of 1.2 . The terminal half-life in adult patients is 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered .

Action Environment

The action of Roflumilast Impurity A can be influenced by environmental factors. For instance, the outcomes of certain chemical reactions involved in the synthesis of related compounds have been found to be restricted by the reaction environment . .

Safety and Hazards

Propriétés

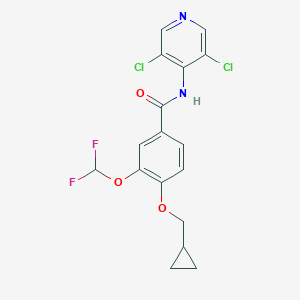

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNCCFGMEHFNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460726 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162401-43-6 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

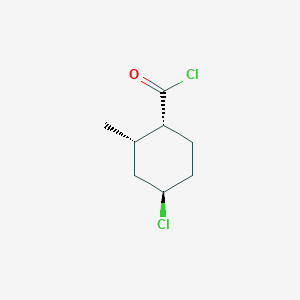

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

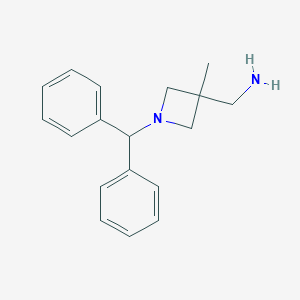

Feasible Synthetic Routes

Q & A

Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?

A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:

- Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].

- Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].

- Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].

Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?

A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)